Thallium(I) sulfide

説明

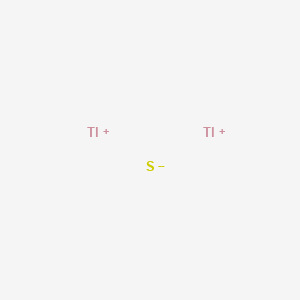

Thallium(I) sulfide is a useful research compound. Its molecular formula is STl2 and its molecular weight is 440.83 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 326764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Thallium(I) sulfide (Tl2S) is a compound of thallium that has garnered attention due to its biological activity and toxicological implications. This article explores the biological effects of Tl2S, focusing on its toxicity, mechanisms of action, and potential therapeutic applications.

Toxicological Profile

Thallium is known for its high toxicity, often referred to as "the poisoner's poison." Its compounds, including this compound, exhibit significant toxic effects on various biological systems. The primary concerns regarding Tl2S include its impact on cellular functions and its potential for bioaccumulation.

Mechanisms of Toxicity

- Potassium Transport Interference : Thallium ions mimic potassium ions due to their similar ionic radii, leading to disruption in potassium-dependent processes. This interference can severely affect cellular homeostasis and function .

- Reactive Oxygen Species (ROS) Generation : Thallium exposure is associated with increased oxidative stress, resulting from ROS production. This oxidative damage can compromise cellular integrity and lead to apoptosis .

- Enzyme Inhibition : Thallium binds to thiol groups (-SH) in enzymes, inhibiting their activity and disrupting metabolic pathways essential for cell survival .

Biological Effects on Organisms

The biological effects of Tl2S have been studied extensively in various organisms, particularly in soil microbiota and mammals.

Soil Microbial Activity

A study assessed the impact of thallium on soil health by introducing Tl into Haplic Chernozem soil. The findings indicated significant alterations in microbial community composition and enzymatic activity:

- Microbial Indicators : The abundance of soil bacteria decreased significantly with increasing thallium concentrations.

- Enzymatic Activity : Catalase and dehydrogenase activities were notably reduced, indicating impaired soil health and functionality .

Table 1: Biological Indicators Affected by Thallium in Soil

| Indicator | Sensitivity (%) | Informative Value (r) |

|---|---|---|

| Number of Soil Bacteria | 57 | -0.70 |

| Azotobacter spp. Abundance | 59 | -0.83 |

| Activity of Catalase | 88 | -0.90 |

| Activity of Dehydrogenases | 79 | -0.88 |

| Germination Rate of Radish | 93 | -0.94 |

| Integrated Index of Biological State (IIBS) | 75 | -0.87 |

This table summarizes the sensitivity and informativeness of various biological indicators in assessing the impact of thallium contamination on soil health.

Human Health Effects

Thallium poisoning remains a critical public health concern due to its neurotoxic effects and potential for severe systemic damage:

- Neurological Damage : Thallium accumulates in the brain, leading to significant central nervous system damage, which manifests as neurological dysfunctions and cognitive impairments .

- Reproductive Toxicity : Studies have shown that thallium can cross the placenta, resulting in adverse outcomes such as preterm births and low birth weights .

Case Studies

Recent case studies illustrate the acute effects of thallium exposure:

- Acute Poisoning Incident : A 22-year-old male ingested thallium sulfate and exhibited gastrointestinal symptoms within days, leading to neurological decline over the following weeks before death occurred 30 days post-exposure .

- Family Poisoning Case : An incident involving eight family members highlighted the rapid onset of symptoms following thallium ingestion, with varying concentrations detected in blood and urine samples .

化学反応の分析

Decomposition and Thermal Behavior

-

Thermal decomposition : At 300°C under nitrogen, intermediate thallium sulfides convert to Tl₂S :

-

Oxidative degradation : Tl₂S reacts with oxygen upon heating, forming thallium oxides and sulfur dioxide:

Redox Reactions

Tl₂S participates in oxidation-reduction processes:

-

Reaction with halogens : Chlorine oxidizes Tl⁺ in sulfides to Tl³⁺ :

-

Reduction by hydrogen sulfide : In acidic media, Tl³⁺ is reduced to Tl⁺ :

Interaction with Acids and Bases

Phase Composition and Structural Analysis

Research on sulfurized PE films treated with Tl₂SO₄ revealed :

-

Variable stoichiometry : TlxSy layers exhibit compositions where and .

-

Identified phases : X-ray diffraction (XRD) confirmed the presence of TlS, Tl₂S₂, and elemental sulfur (S₈) in composite layers.

Table 1: Phase Distribution in TlxSy Layers

| Phase | Crystallinity | Formation Condition |

|---|---|---|

| TlS | Amorphous | Low sulfur concentration in PE |

| Tl₂S₂ | Crystalline | High Tl₂SO₄ concentration (>0.1 M) |

| S₈ | Orthorhombic | Excess sulfur desorption from PE matrix |

Analytical Detection

特性

IUPAC Name |

λ1-thallanylsulfanylthallium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S.2Tl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOMHJQQXKRHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S([Tl])[Tl] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

STl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027166 | |

| Record name | Thallium sulfide (Tl2S) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314-97-2 | |

| Record name | Thallium sulfide (Tl2S) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallium sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thallium sulfide (Tl2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium sulfide (Tl2S) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。